Thiamine Hydrochloride is the hydrochloride salt form of thiamine, a vitamin essential for aerobic metabolism, cell growth, transmission of nerve impulses and acetylcholine synthesis. Upon hydrolysis, thiamine hydrochloride is phosphorylated by thiamine diphosphokinase to form active thiamine pyrophosphate (TPP), also known as cocarboxylase. TPP is a coenzyme for many enzymatic activities involving fatty acid, amino acid and carbohydrate metabolism.
See also: Thiamine (has active moiety); Thiamine ION (has active moiety) ... View More ...
C12H18Cl2N4OS
Thiamine hydrochloride
CAS No.: 67-03-8
Cat. No.: VC20740190
Molecular Formula: C12H17N4OS.ClH.Cl
C12H18Cl2N4OS
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67-03-8 |
---|---|
Molecular Formula | C12H17N4OS.ClH.Cl C12H18Cl2N4OS |
Molecular Weight | 337.3 g/mol |
IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
Standard InChI | InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
Standard InChI Key | DPJRMOMPQZCRJU-UHFFFAOYSA-M |
Impurities | Heavy metals: not more than 10 mg/kg; water: not more than 5%. |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |
Colorform | Crystals from water |
Melting Point | 164 °C MP: 248 °C, DECOMP /HYDROCHLORIDE/ |
Introduction
Chemical Properties and Structure
Chemical Identifiers and Structural Information
Thiamine hydrochloride is identified by the chemical formula C₁₂H₁₇ClN₄OS·HCl and has a molecular weight of 337.27 g/mol . Its IUPAC name is hydrogen 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium dichloride . The compound consists of a substituted thiazole ring linked to a pyrimidine ring through a methylene bridge.
Physical and Chemical Properties
Thiamine hydrochloride exhibits distinct physical and chemical characteristics that influence its stability, solubility, and applications. The table below summarizes its key properties:
Property | Value |
---|---|
Physical appearance | White to almost white crystalline powder or colorless crystals |
Melting point | 250°C (decomposition) |
Density | 1.3766 (estimate) |
Bulk density | 500 kg/m³ |
Refractive index | 1.6000 (estimate) |
pH | 2.7-3.3 |
Solubility in water | Very soluble (1 g/mL at 20°C) |
Solubility in organic solvents | Slightly soluble in ethanol; insoluble in ether, benzene, chloroform, and acetone |
Stability | Stable in dry state and acidic solutions; rapidly destroyed in neutral or alkaline solutions |
Sensitivities | Light sensitive and hygroscopic |
LogP | -3.93 |
Stability Considerations
Thiamine hydrochloride demonstrates specific stability characteristics that are important for its storage and formulation. It is stable in the dry state but rapidly decomposes in neutral or alkaline solutions. The compound is reasonably stable to heat in acidic solutions . When exposed to air, thiamine hydrochloride rapidly absorbs approximately 4% water due to its hygroscopic nature . Additionally, it is light sensitive and incompatible with strong oxidizing agents and strong reducing agents .
Pharmacology and Mechanism of Action
Biochemical Functions
Thiamine hydrochloride serves as a precursor to thiamine pyrophosphate (TPP), the active form of vitamin B1 that functions as a crucial coenzyme in various metabolic pathways. It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation .
The vitamin exists in several phosphorylated derivatives in the body, including thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), thiamine triphosphate (ThTP), and adenosine thiamine triphosphate (AThTP). Each of these derivatives possesses unique biological functions in addition to their coenzyme roles .
Mechanism of Action
The mechanism of action of thiamine on endothelial cells is believed to be related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . Thiamine has been shown to inhibit the effect of glucose on endothelial cells, which is significant because endothelial cells in culture demonstrate decreased proliferative rates and delayed migration in hyperglycemic conditions .
Additionally, thiamine exhibits antioxidant properties that protect against oxidative stress. Studies have found that thiamine can protect against lead-induced lipid peroxidation in rat liver and kidney tissues. This antioxidant activity may play an important role in preventing brain damage associated with thiamine deficiency, as neuronal death in thiamine deficiency models has been linked to increased free radical production .
Pharmacokinetics
The pharmacokinetic profile of thiamine hydrochloride is characterized by specific absorption, distribution, metabolism, and elimination properties:
Parameter | Description |
---|---|
Absorption | Absorbed mainly from the duodenum through both active and passive processes |
Protein binding | 90-94% |
Metabolism | Primarily hepatic |
Distribution | Concentrates in muscle tissue after absorption |
Bioavailability | Variable, depending on dosage form and route of administration |
Medical Uses and Applications
Therapeutic Indications
Thiamine hydrochloride is employed in the treatment of various medical conditions, particularly those involving thiamine deficiency. The primary therapeutic indications include:
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Treatment of thiamine deficiency states and beriberi (both dry and wet varieties)
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Management of Wernicke-Korsakoff syndrome associated with alcoholism
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Treatment of Korsakoff's alcoholic psychosis
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Management of peripheral neuritis and delirium related to thiamine deficiency
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Prevention of thiamine deficiency in patients receiving intravenous dextrose with marginal thiamine status to avoid precipitating heart failure
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Treatment of patients with established thiamine deficiency who cannot take thiamine orally due to severe anorexia, nausea, vomiting, or malabsorption
Administration Routes and Formulations
Thiamine hydrochloride is available in various formulations for different routes of administration. For rapid restoration of thiamine levels, injectable forms are typically used. The standard injectable formulation consists of a sterile solution of thiamine hydrochloride in water for injection, designed for intramuscular (IM) or slow intravenous (IV) administration .
The typical injectable formulation contains:
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Thiamine hydrochloride: 100 mg/mL
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Chlorobutanol anhydrous: 0.5%
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Monothioglycerol: 0.5%
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Water for injection: quantity sufficient
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Sodium hydroxide: may be added for pH adjustment (2.5 to 4.5)
Non-medical Applications
Beyond its therapeutic uses, thiamine hydrochloride serves as a food additive to impart brothy or meaty flavors to gravies and soups. It is also utilized as a food supplement and flavoring ingredient, though it has a characteristically bitter taste .
Research Findings and Clinical Studies
Efficacy in Seasonal Ataxic Syndrome
A landmark double-blind, placebo-controlled study evaluated the efficacy of thiamine hydrochloride in treating a seasonal ataxic syndrome endemic to southwestern Nigeria. The results demonstrated that thiamine treatment produced a clinically impressive and statistically significant improvement in clinical severity grading compared to placebo (MANOVA, df = 1, F = 35.087, p < 0.0001), with a significant time-treatment interaction (MANOVA, df = 3, F = 32.36, p < 0.0001) .
This study provided confirming evidence for the role of thiamine deficiency in the etiology of this seasonal ataxic syndrome and represented a significant advance in understanding the condition's underlying causes .
Cardiovascular and Endothelial Effects
Research has indicated that thiamine plays a potentially important role in vascular health. Thiamine has been shown to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation, which may have implications for atherosclerosis prevention. Additionally, studies have demonstrated that thiamine can inhibit the negative effects of hyperglycemia on endothelial cell proliferation and migration .
These findings suggest that thiamine supplementation might be beneficial for vascular health, particularly in conditions involving endothelial dysfunction or hyperglycemia, though more clinical studies are needed to fully establish these effects.
Neuroprotective Properties
Thiamine deficiency has been associated with selective neuronal death in animal models, and this neuronal damage appears to be linked to increased free radical production. These observations suggest that oxidative stress may play a critical early role in the brain damage associated with thiamine deficiency .
The antioxidant properties of thiamine hydrochloride, particularly its ability to protect against lipid peroxidation, indicate potential neuroprotective effects that warrant further investigation in various neurological conditions.
Parameter | Specification |
---|---|
Assay (titration with HClO₄) | 98.5 to 101.5% (on anhydrous substance) |
Water content | ≤5% (Karl Fischer method) |
Heavy metals (as Pb) | ≤20 ppm |
pH range | 2.5 to 4.5 (in solution) |
Form | Crystalline powder |
Color | White to almost white |
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